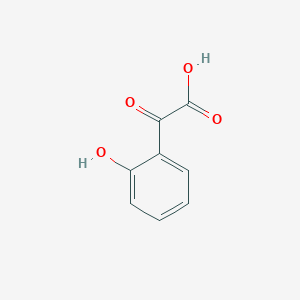

o-Hydroxyphenylglyoxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylglyoxylic acid is an organic compound with the formula C6H5C(O)CO2H . It’s a colorless solid with a melting point of 64–66 °C and is moderately acidic . It’s the substrate of benzoylformate decarboxylase, a thiamine diphosphate-dependent enzyme .

Synthesis Analysis

Phenylglyoxylic acid can be synthesized by oxidation of mandelic acid with potassium permanganate . An alternative synthesis involves hydrolysis of benzoyl cyanide .Molecular Structure Analysis

The molecular structure of a compound can be influenced by factors such as primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

The aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors such as specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and particle size .Scientific Research Applications

Quality Improvement in Agriculture

Preharvest treatment with oxalic acid has been shown to enhance the quality of certain agricultural products. For instance, in artichokes, oxalic acid treatment improved quality parameters such as weight, firmness, and color. It also increased the total antioxidant activity and total phenolics, enhancing the health-beneficial properties of artichokes (Martínez-Esplá et al., 2017).

Biochemical and Medicinal Applications

Antioxidant Activities

Oleanolic acid, a compound related to hydroxyphenylglyoxalic acid, exhibits significant antioxidant activities. It acts as a free radical scavenger and stimulates cellular antioxidant defenses. Specifically, oleanolic acid enhances the generation of antioxidants such as glutathione and the expression of key antioxidant enzymes, indicating its potential in treating diseases associated with oxidative stress (Wang et al., 2010).

Analytical Methods in Antioxidant Activity

Various methods are used to determine antioxidant activity, and the importance of hydroxycinnamic acids (HCAs), closely related to hydroxyphenylglyoxalic acid, has been highlighted in these methods. Studies have focused on structure-activity relationships to generate more potent antioxidant molecules, indicating the relevance of the chemical structure in the antioxidant activity of these compounds (Munteanu & Apetrei, 2021).

Hydroxamic Acids and Antioxidant Properties

Hydroxamic acids, chemically related to hydroxyphenylglyoxalic acid, have shown exceptional antiradical activities and antioxidant properties. These compounds have been more effective than standard antioxidants in certain cases, indicating their potential in biomedical applications and the treatment of diseases related to oxidative stress (Končić et al., 2011).

Antiradical and Chelating Activities

Hydroxamic acids exhibit significant antiradical and chelating properties. This indicates their role in neutralizing free radicals and binding metal ions, which are crucial processes in preventing oxidative damage in biological systems. Such properties make hydroxamic acids, and by extension, related compounds like hydroxyphenylglyoxalic acid, valuable in therapeutic applications, especially in diseases where oxidative stress plays a key role (Končić et al., 2011).

Role in Cellular Protection

Hydroxyphenylglyoxalic acid derivatives, like oleanolic acid, are known for their role in cellular protection mechanisms. They protect cells against cytotoxicity induced by oxidative stress by enhancing antioxidant generation and expression of oxidative stress-sensitive transcription factors. This protective role is crucial in preventing cellular damage and maintaining cellular integrity under stress conditions (Wang et al., 2010).

Mechanism of Action

The mechanism of action of a compound often depends on its chemical structure and properties. For example, bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .

Safety and Hazards

While specific safety data for o-Hydroxyphenylglyoxalic acid is not available, it’s important to handle all chemicals with care. For example, oxalic acid is known to cause serious eye damage and may cause damage to organs through prolonged or repeated exposure. It’s also harmful if swallowed or in contact with skin .

Future Directions

The future of chemical research often involves the development of new synthesis methods, the discovery of new compounds, and the exploration of novel applications. For example, monoclonal antibodies and next-generation antibodies are currently the fastest-growing category of therapeutics entering clinical studies worldwide . Similarly, controlled drug delivery systems are being developed to improve the efficacy and safety of drugs .

properties

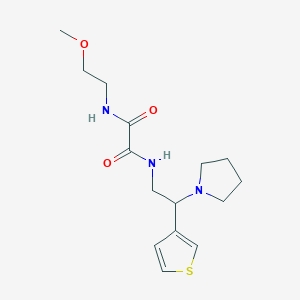

IUPAC Name |

2-(2-hydroxyphenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,9H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSFIAWCKMCGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17392-16-4 |

Source

|

| Record name | 2-(2-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2847299.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol](/img/structure/B2847302.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2847306.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide](/img/structure/B2847308.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2847309.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)